molecular formula C12H19F2NO3 B1407030 tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate CAS No. 1400764-63-7

tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate

Cat. No. B1407030
M. Wt: 263.28 g/mol
InChI Key: ULAIIAXQAOIFFB-UHFFFAOYSA-N
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Description

“tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1400764-63-7 . It has a molecular weight of 263.28 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate is a significant intermediate in the synthesis of small molecule anticancer drugs. Its synthesis involves multiple steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound has been utilized in developing potential drugs for depression, cerebral ischemia, and as an analgesic, highlighting its importance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Stereoselective Syntheses

The compound and its derivatives have been used in stereoselective syntheses. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate similar in structure, is utilized in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. This synthesis process showcases the compound's significance in producing stereochemically complex molecules (Chen Xin-zhi, 2011).

Role in Green Chemistry

Computational studies on Tert-butyl 4-formylpiperidine-1-carboxylate have explored its electronic properties and reactivity in green solvents like methanol, water, ethanol, and DMSO. These studies are crucial for understanding how green chemistry principles can be applied to this compound, emphasizing its potential in environmentally friendly chemical processes (Vimala, Mary, Ramalakshmi, & Muthu, 2021).

Use in Fluorinated Analogues

Research has also delved into the preparation and evaluation of fluorous derivatives of tert-butyl alcohol, related to tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate. These derivatives have been used as reagents for protecting carboxylic acids in fluorous synthesis, demonstrating the compound's versatility in various chemical transformations (Pardo, Cobas, Guitián, & Castedo, 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H303 and H320 , which indicate that it may be harmful if swallowed and causes eye irritation, respectively. The precautionary statements are P305+351+338 , which advise to rinse cautiously with water for several minutes in case of eye contact.

properties

IUPAC Name

tert-butyl 3,3-difluoro-4-formyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-6-5-11(4,8-16)12(13,14)7-15/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAIIAXQAOIFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127028
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3,3-Difluoro-4-formyl-4-methylpiperidine-1-carboxylate

CAS RN

1404196-21-9
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404196-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3,3-difluoro-4-formyl-4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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